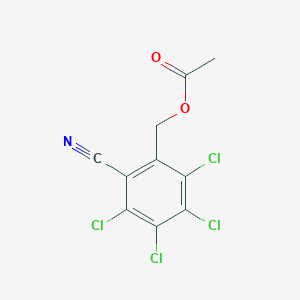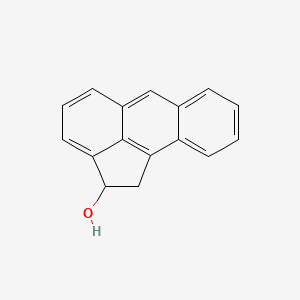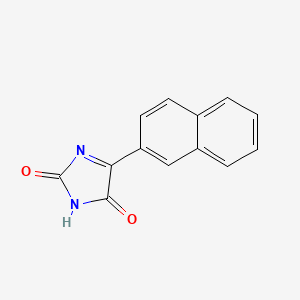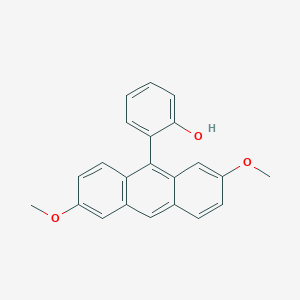
2-(2,6-Dimethoxyanthracen-9-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethoxyanthracen-9-YL)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to an anthracene moiety, which is further substituted with methoxy groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyanthracen-9-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dimethoxyanthracene with phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethoxyanthracen-9-YL)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The anthracene moiety can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitro-substituted anthracenes.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethoxyanthracen-9-YL)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethoxyanthracen-9-YL)phenol involves its interaction with molecular targets through its phenol and anthracene moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the anthracene moiety can engage in π-π interactions with other aromatic systems . These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the phenol group, making it less reactive in certain chemical reactions.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Contains additional substituents that alter its photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in photophysical applications.
Uniqueness
2-(2,6-Dimethoxyanthracen-9-YL)phenol is unique due to the presence of both phenol and methoxy groups on the anthracene moiety. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
92776-72-2 |
|---|---|
Molekularformel |
C22H18O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-(2,6-dimethoxyanthracen-9-yl)phenol |
InChI |
InChI=1S/C22H18O3/c1-24-16-9-10-18-15(12-16)11-14-7-8-17(25-2)13-20(14)22(18)19-5-3-4-6-21(19)23/h3-13,23H,1-2H3 |
InChI-Schlüssel |
HARFWQIKXZQNHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)OC)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


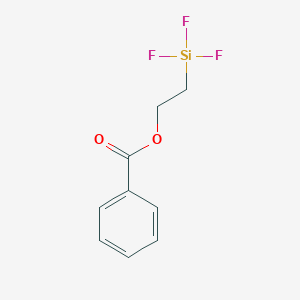
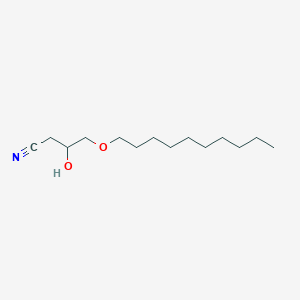

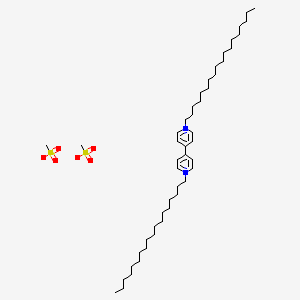
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
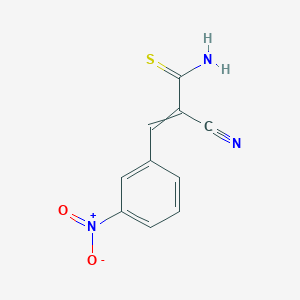

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
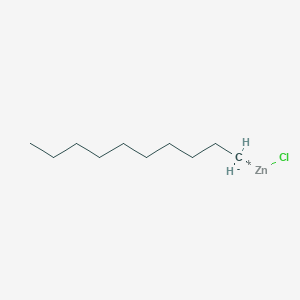
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)

